molecular formula C13H8F3N3 B12068474 3-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile

3-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile

Cat. No.: B12068474
M. Wt: 263.22 g/mol
InChI Key: RHOILZZQGBARKY-UHFFFAOYSA-N
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Description

3-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with appropriate reagents to introduce the amino group . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products .

Scientific Research Applications

3-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H8F3N3

Molecular Weight

263.22 g/mol

IUPAC Name

3-[6-amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile

InChI

InChI=1S/C13H8F3N3/c14-13(15,16)11-5-10(7-19-12(11)18)9-3-1-2-8(4-9)6-17/h1-5,7H,(H2,18,19)

InChI Key

RHOILZZQGBARKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(N=C2)N)C(F)(F)F)C#N

Origin of Product

United States

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